2,2-Dimethylcyclopentane-1-sulfonamide
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Overview
Description
2,2-Dimethylcyclopentane-1-sulfonamide is a sulfonamide derivative characterized by a cyclopentane ring substituted with two methyl groups at the 2-position and a sulfonamide group at the 1-position. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides typically involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . For 2,2-Dimethylcyclopentane-1-sulfonamide, the process would involve the reaction of 2,2-dimethylcyclopentylamine with a suitable sulfonyl chloride under controlled conditions.
Industrial Production Methods: Industrial production of sulfonamides often employs oxidative coupling of thiols and amines, which streamlines the synthetic route and reduces waste generation . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylcyclopentane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Conversion to sulfinamides or sulfenamides.
Substitution: Arylation via visible light-mediated deamination.
Common Reagents and Conditions:
Oxidation: Common oxidants like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Boronic acids under blue LED irradiation.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Diaryl sulfones.
Scientific Research Applications
2,2-Dimethylcyclopentane-1-sulfonamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclopentane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. Sulfonamides generally act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Sulfonamides: Sulfanilamide, sulfamethoxazole, and sulfadiazine.
Sulfonimidates: Sulfonimidamides and sulfoximines.
Comparison: 2,2-Dimethylcyclopentane-1-sulfonamide is unique due to its specific cyclopentane ring structure with two methyl groups, which may confer distinct steric and electronic properties compared to other sulfonamides. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H15NO2S |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
2,2-dimethylcyclopentane-1-sulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)5-3-4-6(7)11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
InChI Key |
OFMDZZUZURIVCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1S(=O)(=O)N)C |
Origin of Product |
United States |
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